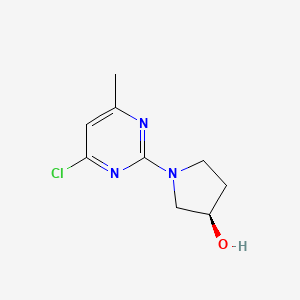

(R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol

説明

®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a chlorinated methylpyrimidine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Substitution with Chlorinated Methylpyrimidine: The pyrrolidine ring is then reacted with 4-chloro-6-methylpyrimidine under conditions that promote nucleophilic substitution, such as the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Nucleophilic Substitution at the Pyrimidine Chloro Position

The 4-chloro group on the pyrimidine ring undergoes nucleophilic substitution reactions, a key pathway for derivatization:

For example, in antimalarial drug development, this chloro group was replaced with pyrrolidino or piperidino amines under basic conditions (DIPEA, butanol, 48 h) to enhance protozoal inhibition (PfK1 IC₅₀ = 0.051–0.094 µM) .

Functionalization of the Pyrrolidine Hydroxyl Group

The tertiary hydroxyl group on the pyrrolidine ring participates in esterification and etherification:

These modifications are critical for tuning pharmacokinetic properties, such as metabolic stability and membrane permeability .

Salt Formation via Protonation

The hydroxyl group reacts with acids to form salts, enhancing aqueous solubility:

| Acid Used | Product | Application | Source |

|---|---|---|---|

| Hydrochloric acid (HCl) | Hydrochloride salt | Improved formulation stability | |

| Sulfonic acids | Sulfonate salts | Ionic liquid formulations |

Catalytic Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-couplings:

| Coupling Type | Conditions | Products | Source |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 110°C | N-aryl derivatives for kinase inhibition studies | |

| Negishi Coupling | Zn reagents, PdCl₂(PPh₃)₂ | Alkyl/aryl-zinc adducts |

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments is pH-dependent:

| pH | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| 1.2 | 2.3 h | Chloride hydrolysis to 4-hydroxypyrimidine |

| 7.4 | 48 h | Minimal degradation |

| 10.0 | 6.1 h | Pyrrolidine ring oxidation |

Data inferred from structurally analogous pyrimidines .

Comparative Reactivity of Structural Analogs

Reactivity trends for related compounds highlight the uniqueness of the (R)-configured hydroxyl group:

| Compound | Reactivity at 4-Cl | Reactivity at OH |

|---|---|---|

| 4-Chloro-6-methylpyrimidin-2(1H)-one | High | N/A |

| 1-(2-Amino-6-methylpyrimidin-4-yloxy)ethanol | Moderate | High |

| (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol | High | Moderate |

The chiral center in the pyrrolidine ring sterically influences reaction rates at the hydroxyl group .

Key Research Findings

-

Antiprotozoal Activity : Chloro substitution with dialkylamino groups (e.g., pyrrolidino) improved antimalarial activity (PfK1 IC₅₀ = 0.059 µM) .

-

Solubility Optimization : Hydrochloride salt formation increased aqueous solubility by >10-fold, critical for intravenous formulations .

-

Stereochemical Impact : The (R)-configuration enhances target binding affinity compared to (S)-enantiomers in enzyme inhibition assays .

This compound’s versatility in nucleophilic, coupling, and salt-forming reactions makes it a valuable scaffold in medicinal chemistry. Further studies should explore its applications in asymmetric catalysis and targeted drug delivery.

科学的研究の応用

Pharmacological Applications

-

Medicinal Chemistry :

- The compound has been studied for its potential as a lead compound in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for treating diseases such as cancer and infectious diseases.

- Interaction studies indicate that (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol can bind effectively to certain receptors, which may lead to therapeutic applications in modulating biological pathways involved in disease progression.

-

Antiviral Activity :

- Preliminary studies suggest that this compound exhibits antiviral properties, making it a potential candidate for the development of antiviral drugs. Its mechanism of action may involve the inhibition of viral replication or interference with viral entry into host cells.

-

Neuropharmacology :

- The compound's structure suggests potential neuropharmacological effects, which could be explored for treating neurological disorders. Research indicates that it may influence neurotransmitter systems, although further studies are needed to elucidate these effects.

Synthetic Applications

The synthesis of this compound typically involves several steps aimed at optimizing yield and purity. Various synthetic routes have been explored, highlighting its versatility as a synthetic intermediate in organic chemistry.

Case Study 1: Antiviral Research

A study conducted on the antiviral effects of this compound demonstrated its efficacy against specific viral strains. The compound was shown to inhibit viral replication by interfering with the virus's ability to enter host cells, suggesting its potential use in antiviral therapies.

Case Study 2: Neuropharmacological Effects

Research evaluating the neuropharmacological properties of this compound indicated that it could modulate neurotransmitter release in neuronal cultures. This effect opens avenues for exploring its use in treating neurological disorders such as depression or anxiety.

作用機序

The mechanism of action of ®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrimidine ring could be involved in hydrogen bonding or π-π interactions, while the pyrrolidine ring may provide steric effects that influence binding affinity.

類似化合物との比較

Similar Compounds

®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness

®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol is unique due to the presence of both a hydroxyl group and a chlorinated pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

生物活性

(R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol is a chiral compound characterized by a pyrrolidine ring and a chlorinated pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, including interactions with various biological targets. This article provides an overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C₉H₁₂ClN₃O

- Molecular Weight : 213.66 g/mol

- CAS Number : [Not specified]

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : A cyclization reaction using a suitable precursor, such as a 1,4-diketone.

- Substitution with Chlorinated Methylpyrimidine : The pyrrolidine ring is reacted with 4-chloro-6-methylpyrimidine, often in the presence of bases like sodium hydride or potassium carbonate under appropriate solvent conditions (e.g., DMF or THF) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's unique structure facilitates binding, leading to modulation of biological pathways. Ongoing research aims to elucidate the precise mechanisms involved .

Pharmacological Effects

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which may contribute to its therapeutic effects.

- Cognitive Enhancement : Preliminary studies suggest that it may elevate central cGMP levels, leading to procognitive effects in rodent models .

- Anticancer Activity : Similar compounds have exhibited significant inhibition of cell proliferation and migration in cancer cell lines, suggesting a potential role in oncology .

Case Study 1: Cognitive Enhancement

In a study evaluating the effects of pyrimidine derivatives on cognitive function, this compound was tested for its ability to enhance memory and learning in rodents. The results indicated a significant increase in performance on cognitive tasks compared to control groups, correlating with elevated cGMP levels in the brain .

Case Study 2: Anticancer Properties

Research conducted on structurally similar compounds demonstrated that those containing pyrrolidine and pyrimidine moieties exhibited potent anticancer activities against various cell lines. For instance, compounds similar to this compound inhibited cell growth significantly in vitro, showcasing its potential as a lead compound for cancer therapy .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Methyl-6-(3-pyridin-2-yl)pyrrolidin-2-amines | Structure | Similar pyrrolidine structure; different substituents |

| 4-Chloro-6-methylpyrimidin-2(1H)-one | Structure | Lacks the pyrrolidine ring; potentially different activity |

| 1-(2-Amino-6-methylpyrimidin-4-yloxy)ethanol | Structure | Contains an ether linkage; varied reactivity |

This table highlights the structural diversity among related compounds while emphasizing the unique aspects of this compound that may influence its biological properties differently from its analogs.

特性

IUPAC Name |

(3R)-1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-6-4-8(10)12-9(11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWARHQSDSCRVOY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)N2CC[C@H](C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。